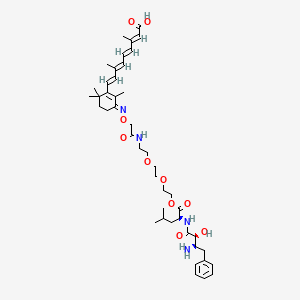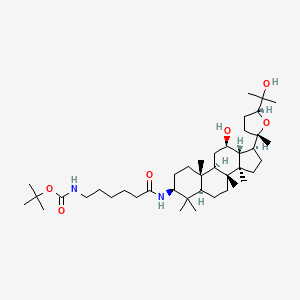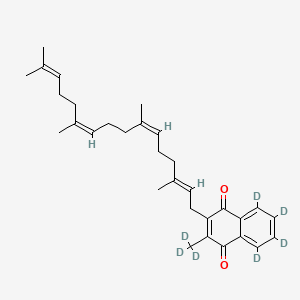
6Z,10Z-Vitamin K2-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6Z,10Z-Vitamin K2-d7: is an isotope-labeled analog of 6Z,10Z-Vitamin K2. This compound is a form of Vitamin K2, which is known for its role in blood coagulation and bone health. The “d7” indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6Z,10Z-Vitamin K2-d7 involves the synthesis of the 6Z,10Z-isomer of Vitamin K2 followed by the incorporation of deuterium. The synthetic route typically includes the attachment of a hexaprenyl chain to a monoprenyl derivative of menadiol. This process involves several steps, including alkylation reactions with hexaprenyl halide and the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to ensure high yield and purity. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 6Z,10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: The isoprenoid side chain can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products:
Oxidation: Quinones and epoxides.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
6Z,10Z-Vitamin K2-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of Vitamin K2.
Biology: Helps in studying the role of Vitamin K2 in cellular processes and its impact on gene expression.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular diseases, and blood coagulation disorders.
Industry: Used in the development of dietary supplements and fortified foods to enhance nutritional value .
Mecanismo De Acción
The mechanism of action of 6Z,10Z-Vitamin K2-d7 involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity. The compound binds to the intranuclear receptor SXR, leading to the activation of various genes involved in bone metabolism and blood coagulation .
Comparación Con Compuestos Similares
10Z-Vitamin K2-d7: Another isotope-labeled analog with a different isomeric form.
Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3): A deuterated analog of Vitamin K with different labeling positions.
Uniqueness: 6Z,10Z-Vitamin K2-d7 is unique due to its specific isomeric form and deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and similarity to natural Vitamin K2 make it an invaluable tool in research .
Propiedades
Fórmula molecular |
C31H40O2 |
|---|---|
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16-,25-20+/i6D3,7D,8D,18D,19D |
Clave InChI |
DKHGMERMDICWDU-XPEFUQSRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


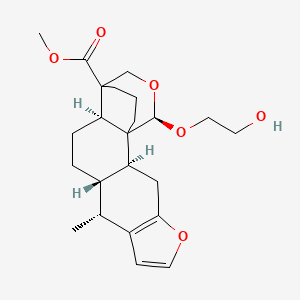

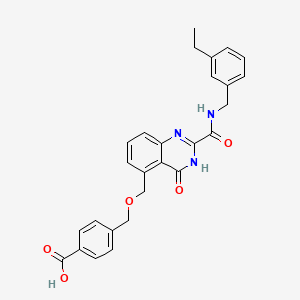
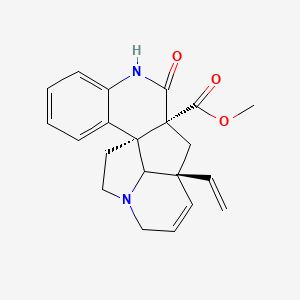
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
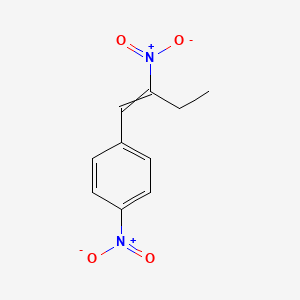
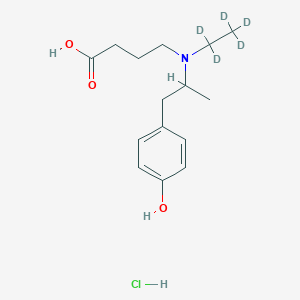
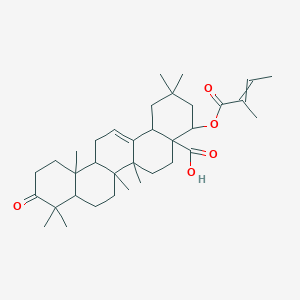
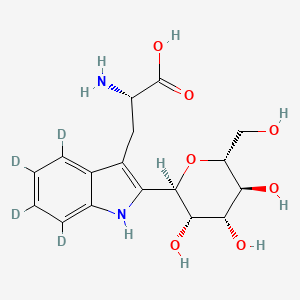
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
